S1P4 Receptor Binding Affinity: Target Compound vs. In-Class Baseline
The target compound has a reported pIC50 of 5.78 (IC50 ≈ 1.66 µM) against the human S1P4 (S1PR4) receptor in a ChEMBL-curated binding assay [1]. No direct comparator data is available from the same assay for the closest analogs (e.g., 4-bromo regioisomer CAS 486422-31-5 or the piperazine analog CAS 179051-77-5). The value serves as a baseline for this specific chemotype. In the broader 1,4-diazepane class, S1P4 modulatory activity has been observed, but quantitative structure-activity relationships remain unpublished, making any cross-study comparison unreliable [1].
| Evidence Dimension | S1P4 Receptor Binding Affinity (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 5.78 (IC50 ~1.66 µM) |
| Comparator Or Baseline | No direct comparator data available for closest analogs (4-bromo regioisomer or piperazine analog) in the same assay |
| Quantified Difference | Not calculable – baseline only |
| Conditions | Human S1P4 receptor binding assay; data curated in ChEMBL |
Why This Matters
Establishes a quantitative baseline for S1P4 engagement; procurement decisions for S1P4-targeted screening should note the absence of comparative selectivity data against S1P1-3,5 subtypes.
- [1] ChEMBL Database. Bioactivity Data for 1-(3-bromo-benzenesulfonyl)-4-methyl-[1,4]diazepane (CHEMBL666992). S1P4 Receptor pIC50 = 5.78. View Source
